molecular formula C11H13NO5 B1333019 (3,5-Dimethoxy-benzoylamino)-acetic acid CAS No. 62098-74-2

(3,5-Dimethoxy-benzoylamino)-acetic acid

Cat. No. B1333019
CAS RN: 62098-74-2
M. Wt: 239.22 g/mol
InChI Key: UFBSPOIKQBQXCT-UHFFFAOYSA-N
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Description

The compound “(3,5-Dimethoxy-benzoylamino)-acetic acid” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), which is substituted with two methoxy groups at the 3rd and 5th positions. This benzoyl group is further attached to an amino group, which is connected to an acetic acid moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl group and the acetic acid moiety suggests that this compound might exhibit aromaticity and carboxylic acid functionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoyl group, the methoxy groups, and the acetic acid moiety. These functional groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis of Heterocyclic Systems

(3,5-Dimethoxy-benzoylamino)-acetic acid and related compounds have been utilized in the synthesis of various heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, reacts with heterocyclic compounds to afford benzoylamino substituted pyranopyrimidinones, pyranopyrazolones, and 2H-1-benzopyranone. This method represents a novel procedure for the preparation of condensed pyranones (Stanovnik et al., 1989).

Bioactive Compound Synthesis

Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, novel compounds with a structure including a 3,5-dimethoxy-benzoyl moiety have shown significant antitumor activity against cancer stem cells. Such compounds have been found to inhibit the growth of colon cancer stem cells, demonstrating their potential in cancer research (Bhat et al., 2016).

Analytical Chemistry Applications

This compound and its derivatives have also been studied in the context of analytical chemistry. For example, membrane introduction mass spectrometry (MIMS) has been used for on-line monitoring of the photolysis of 3,5-dimethoxybenzyl acetate, a related compound. This method allows for continuous qualitative and quantitative analysis of photolysis products, providing insights into the reaction mechanisms and kinetics (Wong et al., 1996).

Synthesis of Advanced Chemical Structures

The chemical properties of this compound have been leveraged in the synthesis of complex chemical structures. For instance, selective para metalation of unprotected 3,5-dimethoxy benzoic acids has been achieved using n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid. This showcases the versatility of the compound in synthetic organic chemistry (Sinha et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For instance, if it’s intended to be used as a drug, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBSPOIKQBQXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368354
Record name (3,5-Dimethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62098-74-2
Record name (3,5-Dimethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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